This compound is classified under:
The synthesis of 3-Methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide can be achieved through various methods. A common synthetic route involves the cyclization of appropriate precursors under acidic or basic conditions.
Specific studies have highlighted methodologies such as the use of microwave-assisted synthesis for improved yields and reduced reaction times .
The molecular formula for 3-Methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is .
Molecular modeling studies often utilize computational methods to analyze the electronic distribution and steric properties of this compound .
3-Methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide participates in several chemical reactions due to its functional groups:
Studies have shown that the reaction conditions significantly affect the yield and purity of the synthesized products .
The mechanism of action for 3-Methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide primarily relates to its role as an allosteric modulator in neurotransmitter systems.
The physical and chemical properties of 3-Methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide are critical for understanding its behavior in various environments.
These properties influence its application in medicinal chemistry and material science .
The applications of 3-Methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide are diverse:
Research indicates potential therapeutic roles in treating conditions like anxiety and cognitive impairments by modulating glutamate receptors .
The benzothiadiazine scaffold, characterized by a bicyclic system integrating a benzene ring fused to a 1,2,4-thiadiazine 1,1-dioxide moiety, emerged as a privileged structure in medicinal chemistry following the serendipitous discovery of diazoxide’s antihypertensive effects in the 1960s [7]. Early derivatives like deschloro diazoxide (3-Methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide, CAS 360-81-6) revealed the core’s dual capacity for modulating ion channels and metabolic pathways, laying the foundation for structure-activity relationship (SAR) explorations [7]. The 1990s marked a pivotal shift with Bertolino’s identification of IDRA-21 (a 7-substituted benzothiadiazine) as a potent AMPA receptor positive allosteric modulator, demonstrating >100-fold enhanced efficacy over earlier analogs in cognitive enhancement models [4]. This breakthrough spurred systematic investigations into substituent effects, particularly at positions 3, 7, and 8 of the heterocyclic ring, leading to optimized derivatives such as BPAM344 and BPAM538 with improved blood-brain barrier penetration and target selectivity [4] [5]. Contemporary research has expanded into oncology, where halogenated analogs (e.g., 7-fluorobenzothiadiazines) exhibit selective cytotoxicity against triple-negative breast cancer and prostate cancer cell lines, independent of classical mitochondrial complex II inhibition . This evolution underscores the scaffold’s versatility, transitioning from cardiovascular agents to neurotherapeutics and anticancer candidates through strategic pharmacomodulation.
3-Methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (CAS 360-80-5, C₈H₁₀N₂O₂S, MW 198.24 g/mol) exemplifies the pharmacophoric sophistication achievable within the benzothiadiazine chemical space [1] [3]. Its canonical SMILES representation (CC(NC1=CC=CC=C12)NS2(=O)=O) reveals three critical structural determinants:
Table 1: Structural and Physicochemical Properties of 3-Methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Property | Value/Description | Significance |
---|---|---|
Molecular Formula | C₈H₁₀N₂O₂S | Balanced heteroatom content for membrane permeability |
Molecular Weight | 198.24 g/mol | Compliance with Lipinski’s Rule of Five |
Topological Polar Surface Area (TPSA) | 58.2 Ų | Moderate passive diffusion potential |
LogP (calculated) | 0.7364 | Optimal lipophilicity for CNS penetration (LogP 0.5–3.0) |
Hydrogen Bond Donors | 2 (N2-H, N4-H) | Critical for target engagement via H-bonding |
Hydrogen Bond Acceptors | 3 (Sulfonyl O₂, N1) | Enhances solubility and protein interaction capacity |
Electronic analysis reveals the sulfonyl group’s electron-withdrawing nature polarizes the N2-C3 bond, enhancing the methyl group’s electron density and facilitating hydrophobic interactions [6]. This electronic perturbation distinguishes it from non-dioxide analogs like 3,4-dihydro-2H-1,4-benzothiazine (CAS 82299-64-7), which lack the sulfonyl’s conformational rigidity and hydrogen-bond acceptor strength [9]. Molecular docking studies indicate the 3-methyl derivative’s binding affinity for AMPA receptors exceeds that of desmethyl analogs by 3-fold, validating the methyl group’s role in van der Waals contacts with Leu650 and Tyr457 residues [4].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: